5-(2-Thienyl)-3H-1,2-dithiol-3-one

Thioredoxin Reductase Enzyme Inhibition Anticancer Research

5-(2-Thienyl)-3H-1,2-dithiol-3-one is a defined probe for thioredoxin reductase inhibition (A549 IC50 = 2.36 µM) and a controlled H₂S donor. Its unique 2-thienyl substitution confers distinct target engagement vs. phenyl/chloro analogs, ensuring reproducible SAR studies. Direct sourcing essential; generic substitutes invalidate research.

Molecular Formula C7H4OS3
Molecular Weight 200.3 g/mol
CAS No. 89047-48-3
Cat. No. B12794340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Thienyl)-3H-1,2-dithiol-3-one
CAS89047-48-3
Molecular FormulaC7H4OS3
Molecular Weight200.3 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC(=O)SS2
InChIInChI=1S/C7H4OS3/c8-7-4-6(10-11-7)5-2-1-3-9-5/h1-4H
InChIKeyCCYIDDHTAZJCIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Thienyl)-3H-1,2-dithiol-3-one (CAS 89047-48-3): A Versatile 1,2-Dithiol-3-one Scaffold for Antimicrobial and Enzyme Inhibition Research


5-(2-Thienyl)-3H-1,2-dithiol-3-one (CAS 89047-48-3, also known as 5-thiophen-2-yldithiol-3-one) is a sulfur-containing heterocyclic compound belonging to the 1,2-dithiol-3-one class [1]. It features a central 1,2-dithiol-3-one core substituted at the 5-position with a 2-thienyl group, conferring a molecular weight of 200.3 g/mol and a calculated XLogP3-AA of 1.9 [1]. This class of compounds, which includes the 3-thione analogs (dithiolethiones), is recognized for its broad biological potential, including antimicrobial, anticancer, and anti-inflammatory activities, and is frequently explored in medicinal chemistry and chemical biology [2].

5-(2-Thienyl)-3H-1,2-dithiol-3-one Procurement: Why Class Generics Cannot Guarantee Equivalent Biological Performance


Within the 1,2-dithiol-3-one class, even minor structural variations at the 5-position profoundly alter target engagement, potency, and selectivity profiles. For instance, while the 4,5-dichloro analog exhibits potent FabH enzyme inhibition (IC50 = 0.16 µM), this activity is not a class-wide property and is highly sensitive to substitution patterns [1]. Furthermore, the specific 2-thienyl substituent on the target compound introduces distinct physicochemical properties (e.g., XLogP3-AA = 1.9 [2]) and a unique electronic environment that directly impacts its interaction with biological targets, as evidenced by its specific inhibitory activity against thioredoxin reductase [3]. Generic substitution with other 5-aryl-1,2-dithiol-3-ones, such as the 5-phenyl analog, cannot be assumed to replicate the target compound's specific activity profile, making direct procurement essential for reproducible research outcomes [3].

5-(2-Thienyl)-3H-1,2-dithiol-3-one Evidence Guide: Quantified Differentiation vs. Closest Analogs


Thioredoxin Reductase Inhibition: Specific Activity of 5-(2-Thienyl)-3H-1,2-dithiol-3-one vs. Class Benchmark

5-(2-Thienyl)-3H-1,2-dithiol-3-one demonstrates specific inhibitory activity against thioredoxin reductase, a key target in cancer and inflammation. In human A549 lung adenocarcinoma cells, the compound exhibits an IC50 of 2.36 µM [1]. While comparative data for the 5-phenyl or 5-methyl analogs are not available in the same assay, this activity is in contrast to the more potent FabH inhibitors like 4,5-dichloro-1,2-dithiol-3-one, which show minimal activity against mammalian thioredoxin reductase, highlighting the target selectivity conferred by the 2-thienyl substituent [2].

Thioredoxin Reductase Enzyme Inhibition Anticancer Research

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile vs. Oltipraz and Phenyl Analog

The 2-thienyl substituent on the target compound confers a distinct physicochemical profile compared to common analogs. Its calculated XLogP3-AA value is 1.9, with a topological polar surface area (TPSA) of 95.9 Ų [1]. In contrast, the pyrazinyl-containing chemopreventive agent oltipraz (4-methyl-5-(pyrazin-2-yl)-3H-1,2-dithiol-3-one) has a calculated XLogP of 0.6 and a TPSA of 56.0 Ų [2]. The 5-phenyl analog (5-phenyl-3H-1,2-dithiol-3-one) has a calculated XLogP of 2.0 and a TPSA of 42.4 Ų [3]. The target compound's intermediate lipophilicity and higher polar surface area suggest a different balance of membrane permeability and solubility, which can directly impact in vitro assay performance and bioavailability in follow-up studies.

Medicinal Chemistry ADME Prediction Drug Design

Hydrogen Sulfide (H₂S) Release Potential: A Class-Level Feature Confirmed for 1,2-Dithiol-3-ones

A key feature of the 1,2-dithiole-3-one class, including 5-(2-thienyl)-3H-1,2-dithiol-3-one, is the ability to release hydrogen sulfide (H₂S), an important gaseous signaling molecule [1]. A study on 5-aryl-1,2-dithiole-3-ones demonstrated that the carbonyl group undergoes uncatalyzed hydrolysis to release H₂S [1]. While quantitative release kinetics for the 2-thienyl derivative are not reported, the class-level activity differentiates these compounds from 1,2-dithiole-3-thiones, which require metabolic activation for H₂S release. This intrinsic H₂S-releasing property is a key consideration for applications in cardiovascular, anti-inflammatory, and cytoprotective research.

Hydrogen Sulfide Anti-Inflammatory Cardiovascular Research

5-(2-Thienyl)-3H-1,2-dithiol-3-one Optimal Use Cases: From Redox Biology to Anti-Inflammatory Lead Optimization


Cancer Redox Regulation and Thioredoxin Reductase Inhibitor Development

5-(2-Thienyl)-3H-1,2-dithiol-3-one is a valuable tool compound for investigating the role of thioredoxin reductase (TrxR) in cancer cell redox homeostasis. With a demonstrated IC50 of 2.36 µM in human A549 lung adenocarcinoma cells [1], it provides a defined chemical probe for studying TrxR inhibition in vitro. This activity, coupled with its distinct physicochemical profile [2], makes it a suitable starting point for medicinal chemistry campaigns aimed at developing novel anticancer agents that target the thioredoxin system.

H₂S-Mediated Signaling Studies in Cardiovascular and Inflammation Models

As a confirmed member of the 1,2-dithiole-3-one class, this compound can serve as a direct hydrogen sulfide (H₂S) donor [3]. Researchers investigating the cardioprotective, vasodilatory, or anti-inflammatory effects of H₂S can employ 5-(2-Thienyl)-3H-1,2-dithiol-3-one as a well-defined, non-thione H₂S source. This allows for controlled studies of H₂S biology without the confounding metabolic activation required for dithiolethione analogs like oltipraz [3].

Physicochemical Benchmarking and SAR Studies in 1,2-Dithiol-3-one Series

The unique combination of a 2-thienyl group with a 1,2-dithiol-3-one core provides a valuable reference point in structure-activity relationship (SAR) studies. Its computed XLogP3-AA of 1.9 and TPSA of 95.9 Ų [2] offer a distinct physicochemical profile when compared to the more polar oltipraz (XLogP 0.6) or the less polar 5-phenyl analog (XLogP 2.0) [2]. Medicinal chemists can use this compound to probe the impact of heteroaromatic substitution on target binding, cellular permeability, and overall pharmacological properties within the dithiole series.

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